Urea, N-(2-chlorophenyl)-N'-2-propenyl-
Description
Urea, N-(2-chlorophenyl)-N'-2-propenyl- is a substituted urea derivative featuring a 2-chlorophenyl group and an allyl (2-propenyl) substituent on the nitrogen atoms of the urea core. The molecular formula is deduced as C₁₀H₁₁ClN₂O, with a molecular weight of 212.65 g/mol.
Properties
CAS No. |
89607-22-7 |
|---|---|
Molecular Formula |
C10H11ClN2O |
Molecular Weight |
210.66 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-3-prop-2-enylurea |
InChI |
InChI=1S/C10H11ClN2O/c1-2-7-12-10(14)13-9-6-4-3-5-8(9)11/h2-6H,1,7H2,(H2,12,13,14) |
InChI Key |
AWTCJUDXLFXAQY-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)NC1=CC=CC=C1Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Allyl-3-(2-chlorophenyl)urea can be synthesized through several methods. One common approach involves the reaction of 2-chloroaniline with allyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the urea linkage.
Industrial Production Methods: In industrial settings, the production of 1-Allyl-3-(2-chlorophenyl)urea may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 1-Allyl-3-(2-chlorophenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced urea derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide, leading to the formation of methoxy-substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Sodium methoxide; reactions are carried out in methanol or other suitable solvents.
Major Products Formed:
- Oxidized derivatives
- Reduced urea derivatives
- Methoxy-substituted derivatives
Scientific Research Applications
1-Allyl-3-(2-chlorophenyl)urea has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Allyl-3-(2-chlorophenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Analysis
The table below compares Urea, N-(2-chlorophenyl)-N'-2-propenyl- with key analogs:
Key Observations
Substituent Effects :
- Chlorine Position : The 2-chlorophenyl group in the target compound may enhance steric hindrance compared to 4-chlorophenyl analogs (e.g., N-Allyl-N'-(4-chlorophenyl)thiourea), influencing binding affinity in biological systems .
- Allyl vs. Bulky Groups : The allyl substituent offers greater reactivity for crosslinking or polymerization compared to cumyluron’s 1-methyl-1-phenylethyl group, which prioritizes stability and herbicidal persistence .
Thiourea vs. Urea :
- N-Allyl-N'-(4-chlorophenyl)thiourea replaces the urea carbonyl oxygen with sulfur, increasing acidity (pKa ~21 for thioureas vs. ~26 for ureas) and altering hydrogen-bonding capabilities .
Applications :
- Cumyluron’s herbicidal action is well-documented, while the target compound’s allyl group may align it with pharmaceutical intermediates like Urea, N-(2-phenylethyl)-N'-2-propenyl-, used in synthesizing bioactive molecules .
Research Findings and Data
Physicochemical Properties
- Melting Points : Allyl-containing ureas generally exhibit lower melting points (e.g., Urea, N-(2-phenylethyl)-N'-2-propenyl- is liquid at room temperature) compared to bulkier derivatives like cumyluron (melting point: 166.7°C) .
- Solubility : Allyl groups improve solubility in organic solvents, facilitating use in synthetic chemistry .
Biological Activity
Urea, N-(2-chlorophenyl)-N'-2-propenyl- is a compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly as an antitumor agent. This article delves into the biological activity of this compound, highlighting its mechanisms of action, comparative studies with similar compounds, and relevant research findings.
Chemical Structure and Properties
The molecular formula for Urea, N-(2-chlorophenyl)-N'-2-propenyl- is C10H11ClN2O. It features:
- A urea functional group .
- A 2-chlorophenyl moiety that enhances its interaction with biological targets.
- An allyl group , which contributes to its reactivity and biological profile.
This structure places it within the class of substituted ureas, known for diverse biological activities.
Research indicates that Urea, N-(2-chlorophenyl)-N'-2-propenyl- and its derivatives exhibit notable antitumor properties by:
- Inhibiting cell growth in various human tumor cell lines.
- Acting as antimitotics by binding to the colchicine-binding site on beta-tubulin, disrupting microtubule dynamics essential for cell division .
This mechanism is crucial for understanding how the compound can potentially be developed into therapeutic agents.
Comparative Biological Activity
To better understand the biological activity of Urea, N-(2-chlorophenyl)-N'-2-propenyl-, it is useful to compare it with similar compounds. The following table summarizes some comparable compounds and their unique aspects:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-(2-bromophenyl)-N'-prop-2-enyl urea | Similar urea structure; bromine instead of chlorine | Increased reactivity due to bromine |
| N-(phenyl)-N'-allyl urea | Phenyl group without chlorine | Lacks halogen substitution; different biological profile |
| N-(4-chlorophenyl)-N'-2-propenyl urea | Chlorine substitution at para position | Potentially different binding affinities |
Urea, N-(2-chlorophenyl)-N'-2-propenyl- is unique due to its specific combination of a chlorinated aromatic ring and an allyl group, influencing its reactivity and biological activity compared to other substituted ureas .
Case Studies and Research Findings
-
Antitumor Activity :
- A study evaluated the antiproliferative activity of several urea derivatives against colorectal cancer cell lines (HCT116). The derivatives demonstrated enhanced activity compared to standard treatments like cisplatin, with some showing IC50 values as low as 9.8 µM .
- Another investigation revealed that certain derivatives induced cell cycle arrest at the G0/G1 phase by downregulating CDK4 and CDK6, highlighting their potential as selective anticancer agents .
- Antimicrobial Properties :
- Mechanistic Studies :
Q & A
Q. What spectroscopic methods are recommended for characterizing the molecular structure of Urea, N-(2-chlorophenyl)-N'-2-propenyl-?
To confirm the structure and purity of this compound, researchers should employ:
- Nuclear Magnetic Resonance (NMR) : Analyze H and C NMR spectra to identify aromatic protons (2-chlorophenyl group) and propenyl substituents.
- Mass Spectrometry (MS) : Use electron ionization (EI-MS) to observe molecular ion peaks and fragmentation patterns, as demonstrated in gas-phase ionization studies of related arylurea compounds .
- X-ray Crystallography : Resolve crystal structures to validate bond lengths and angles, particularly between the urea core and substituents. For example, studies on analogous acetamide derivatives show bond angles (e.g., C-N-C) around 124.87°, consistent with computational predictions .
Q. What synthetic routes yield Urea, N-(2-chlorophenyl)-N'-2-propenyl- with high purity?
A common approach involves:
- Stepwise Urea Formation : React 2-chlorophenyl isocyanate with propenylamine under anhydrous conditions.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate the product. For analogs like cumyluron, similar methods achieve >95% purity .
- Quality Control : Monitor reactions via thin-layer chromatography (TLC) and confirm purity through melting point analysis and HPLC.
Q. How are ionization energy and appearance energy values determined for this compound, and what do they signify?
Gas-phase studies using electron ionization (EI) at 70 eV provide:
- Ionization Energy (IE) : 8.15 ± 0.05 eV, indicating the energy required to remove an electron from the molecule .
- Appearance Energy (AE) : For fragment ions like CHNCl (9.80 eV) and CHNO (9.20 eV), reflecting bond dissociation energies. These values aid in interpreting mass spectral fragmentation pathways .
Advanced Research Questions
Q. What computational strategies predict the reactivity and regioselectivity of Urea, N-(2-chlorophenyl)-N'-2-propenyl- derivatives?
Q. How can researchers address contradictions in reported bioactivity data for chlorophenyl-urea derivatives?
Discrepancies may arise from:
- Structural Variations : Minor substituent changes (e.g., replacing propenyl with cyclopentyl groups) alter biological activity, as seen in pencycuron (fungicide) vs. cumyluron (herbicide) .
- Assay Conditions : Standardize in vitro tests (e.g., enzyme inhibition IC values) across studies. For instance, pH and solvent polarity significantly affect urea derivatives’ solubility and binding .
- Meta-Analysis : Cross-reference datasets from multiple sources (e.g., NIST databases for physicochemical properties) to identify outliers .
Q. What experimental designs study the interaction of Urea, N-(2-chlorophenyl)-N'-2-propenyl- with biological targets?
- Molecular Docking : Simulate binding to enzymes (e.g., acetolactate synthase in plants) using software like AutoDock Vina. Compare with known inhibitors like chlorsulfuron .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) between the urea core and target proteins.
- In Vivo Bioassays : Test herbicidal activity on model plants (e.g., Arabidopsis thaliana) under controlled light and nutrient conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
